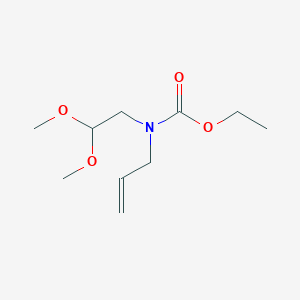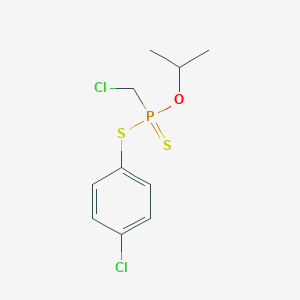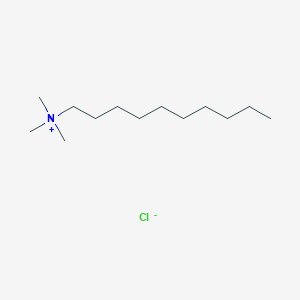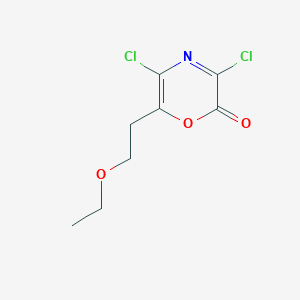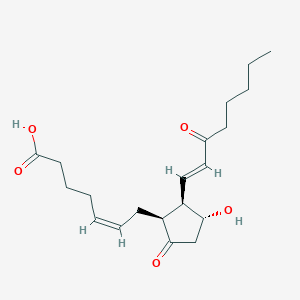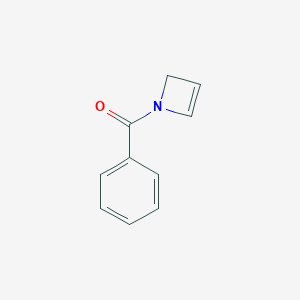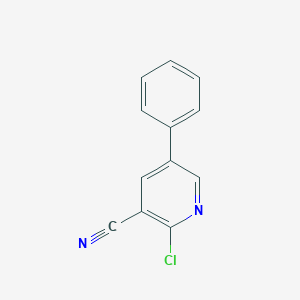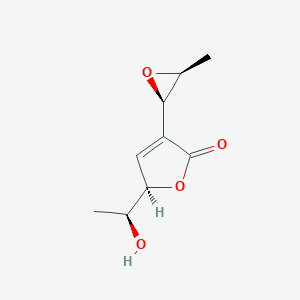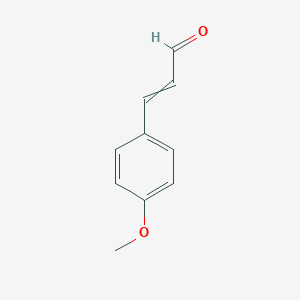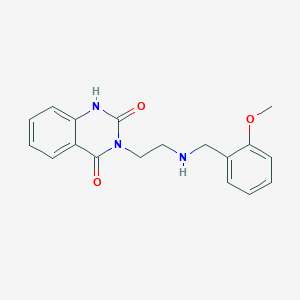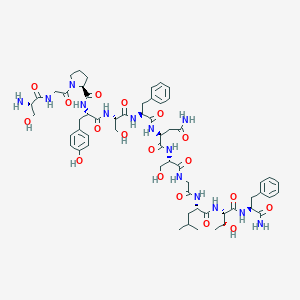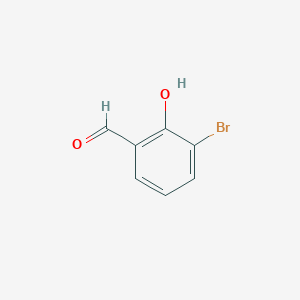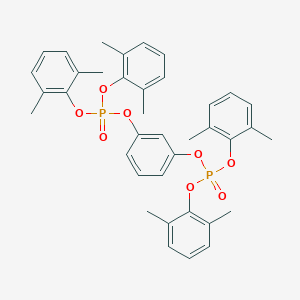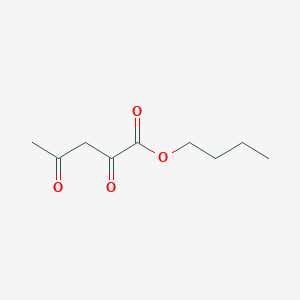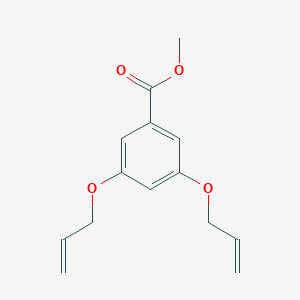
Methyl 3,5-bis(allyloxy)benzenecarboxylate
カタログ番号 B158734
CAS番号:
135710-38-2
分子量: 248.27 g/mol
InChIキー: XIHVVZYQCQQHHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-bis(allyloxy)benzenecarboxylate is a chemical compound with the molecular formula C14H16O4 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of Methyl 3,5-bis(allyloxy)benzenecarboxylate consists of 14 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The molecular weight of this compound is 248.27 g/mol.Physical And Chemical Properties Analysis
Methyl 3,5-bis(allyloxy)benzenecarboxylate is an irritant . It has a melting point of 30-33°C .科学的研究の応用
-
Supramolecular Polymers
- Field : Organic & Biomolecular Chemistry
- Application : BTAs have attracted a lot of interest in recent years as they are uniquely suited to generate functional multicomponent biomaterials . Their morphologies and intrinsic dynamic behaviour mimic fibrous structures found in nature .
- Method : The modularity of BTAs allows control of the density of functionalities presented on the surface of the fibres when using functionalized BTA monomers . This approach eliminates the statistical reactions and reduces the number of synthetic steps .
- Results : The results show that functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .
-
Porous Coordination Polymers
- Field : Dalton Transactions
- Application : BTAs are explored as structurally reinforcing supramolecular building blocks in porous coordination polymers .
- Method : The polycarboxylate ligand benzene-1,3,5-tricarboxamide tris (phenylacetic acid) H3L1 was prepared, and the analogous trimethyl benzene-1,3,5-tricarboxamide tris acetate Me3L2 was prepared and its single crystal structure elucidated .
- Results : The crystal structures revealed both materials exhibited significant solvent-accessible volume . Compound 1 possesses an unusually high CO2 capacity for a two-dimensional material with intralayer porosity and surprising structural resilience to guest exchange, evacuation and exposure to air .
-
Functionalization of BTAs
- Field : Organic & Biomolecular Chemistry
- Application : BTAs have been used to generate functional multicomponent biomaterials . They are uniquely suited to mimic fibrous structures found in nature .
- Method : The modularity of BTAs allows control of the density of functionalities presented on the surface of the fibres when using functionalized BTA monomers . This approach eliminates the statistical reactions and reduces the number of synthetic steps .
- Results : The results show that functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .
-
Coordination Polymers
- Field : Inorganic Chemistry
- Application : BTAs are used as structurally reinforcing supramolecular building blocks in coordination polymers .
- Method : Hydrothermal reactions of transition-metal salts with a kind of tripodal tricarboxylic acid were carried out, producing new BTA-based 3-D coordination polymers .
- Results : The 3-D networks of the polymers are built up from carboxylate-bridged rod-shaped secondary building units (SBUs) by the BTA molecules . The photoluminescence analysis reveals that these polymers can serve as chemosensors to detect ppm-grade nitrobenzene .
Safety And Hazards
特性
IUPAC Name |
methyl 3,5-bis(prop-2-enoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVVZYQCQQHHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC=C)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376901 |
Source


|
| Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-bis(allyloxy)benzenecarboxylate | |
CAS RN |
135710-38-2 |
Source


|
| Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Ethyl allyl(2,2-dimethoxyethyl)carbamate
128740-02-3
Decyltrimethylammonium chloride
10108-87-9

